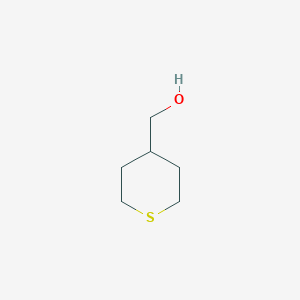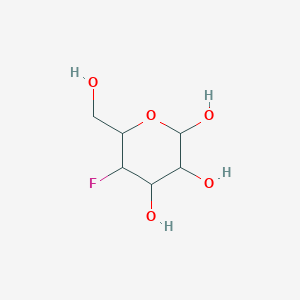
4-Fluoro-4-deoxy-D-galactopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-4-deoxy-D-galactopyranose is a specialty product used in proteomics research . It has a molecular formula of C6H11FO5 and a molecular weight of 182.15 .
Synthesis Analysis
A method of synthesis of 1,6-anhydro-4-deoxy-2-O-tosyl-4-fluoro-β-D-glucopyranose by fusion of 1,6;3,4-dianhydro-2-O-tosyl-β-D-galactopyranose with 2,4,6-trimethylpyridinium fluoride was found . Another synthesis method involves the reaction of 1,6:2,3-dianhydro-β-D-talopyranose 14 with DAST to give 1,6:2,3-dianhydro-4-deoxy-4-fluoro-β-D-talopyranose (30) with retention of the configuration at C-4 .Molecular Structure Analysis
The 4-Fluoro-4-deoxy-D-galactopyranose molecule contains a total of 23 bonds. There are 12 non-H bonds, 1 rotatable bond, 1 six-membered ring, 4 hydroxyl groups, 1 primary alcohol, 2 secondary alcohols, and 1 ether (aliphatic) .Physical And Chemical Properties Analysis
4-Fluoro-4-deoxy-D-galactopyranose has a molecular weight of 182.147 Da and a monoisotopic mass of 182.059052 Da . It contains a total of 23 atoms; 11 Hydrogen atoms, 6 Carbon atoms, 5 Oxygen atoms, and 1 Fluorine atom .Applications De Recherche Scientifique
Synthesis of Diosgenyl β-d-Glycosaminosides
4-Fluoro-4-deoxy-D-galactopyranose is used in the synthesis of diosgenyl β-d-glycosaminosides . These glycosides possess a 2-amino group, which creates great possibilities for further modifications . Diosgenyl β-d-glycosaminosides are semisynthetic saponins with proven antimicrobial and antitumor activity .
Antimicrobial Activity
Diosgenyl β-d-glycosaminosides, synthesized using 4-Fluoro-4-deoxy-D-galactopyranose, have shown significant antimicrobial activity . This makes them very promising candidates for use as an antifungal or antibacterial drug .
Antitumor Activity
In addition to their antimicrobial properties, diosgenyl β-d-glycosaminosides also exhibit antitumor activity . This suggests potential applications in cancer treatment .
Synthesis of 4-deoxy-4-fluoroglucosaminides
4-Fluoro-4-deoxy-D-galactopyranose is used in the synthesis of 4-deoxy-4-fluoroglucosaminides . A convenient method of synthesis of 1,6-anhydro-4-deoxy-2-O-tosyl-4-fluoro-β-D-glucopyranose by fusion of 1,6;3,4-dianhydro-2-O-tosyl-β-D-galactopyranose with 2,4,6-trimethylpyridinium fluoride was found .
Synthesis of Methylumbelliferyl N-acetyl-4-deoxy-4-fluoro-β-D-glucosaminide
The 4-deoxy-4-fluoroglucosaminides synthesized using 4-Fluoro-4-deoxy-D-galactopyranose can be further used as a glycosyl donor in the synthesis of methylumbelliferyl N-acetyl-4-deoxy-4-fluoro-β-D-glucosaminide .
Chemical Modifications
The 2-amino group in diosgenyl β-d-glycosaminosides provides great possibilities for further modifications . These include N-acyl, N-alkyl, N,N-dialkyl, N-cinnamoyl, 2-ureido and 2-thiosemicarbazonyl derivatives of diosgenyl β-d-glycosaminosides .
Mécanisme D'action
The invention features methods of inhibiting cell migration, cell proliferation or cell differentiation by contacting a cell with a fluorinated N-acetylglucosamine (F-GlcNAc), e.g., 2-acetamido-2-deoxy-1,3,6-tri-O-acetyl-4-deoxy-4-fluoro-D-glucopyranose or 2-acetamido- 2-deoxy-1,4,6-tri-O-acetyl-3-deoxy-3-fluoro-D-glucopyranos- e in an amount sufficient to inhibit cell migration, proliferation or differentiation .
Safety and Hazards
Orientations Futures
Fluorinated N-acetylglucosamines, such as 4-Fluoro-4-deoxy-D-galactopyranose, have potential applications in inhibiting inflammation in tissues, and could be used in the treatment of conditions such as chronic inflammation, acute inflammation, cutaneous inflammation, psoriasis, inflammatory bowel disease, colitis, or Crohn’s disease .
Propriétés
IUPAC Name |
(3R,4R,5R,6R)-5-fluoro-6-(hydroxymethyl)oxane-2,3,4-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO5/c7-3-2(1-8)12-6(11)5(10)4(3)9/h2-6,8-11H,1H2/t2-,3+,4+,5-,6?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHYONSINSKFAH-SVZMEOIVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-4-deoxy-D-galactopyranose | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B17171.png)

![4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one](/img/structure/B17177.png)




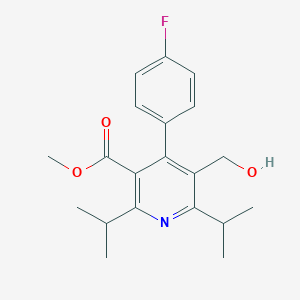
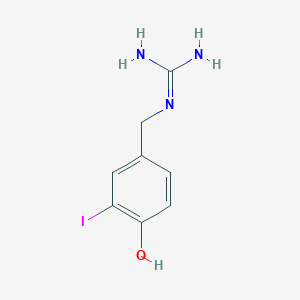
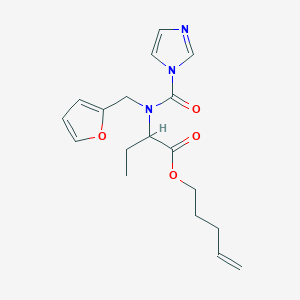
![2-methyl-1H-benzo[d]imidazole-4,7-diol](/img/structure/B17194.png)
![4-[2-(2-Bromophenoxy)ethyl]morpholine](/img/structure/B17197.png)
